2-Chloropyridine 1-oxide
Overview
Description
2-Chloropyridine 1-oxide is an aryl chloride with the formula C5H4ClNO . It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry . It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes . It is one of three isomers of chloropyridine .
Synthesis Analysis
2-Chloropyridine-N-oxide is synthesized from 2-chloropyridine, H2O2, and catalyst . The optimal reaction conditions were volume fraction of concentrated H2SO4 and 2-chloropyridine being 0.2:1.0-0.3:1; molar ratio of 2-chloropyridine and H2WO4 18.5:1-20.8:1; molar ratio of H2O2 and 2-chloropyridine 1.3:1-1.5:1; temperature range of 7080 ℃ .Molecular Structure Analysis
The molecular weight of 2-Chloropyridine 1-oxide is 129.54 g/mol . The molecular formula is C5H4ClNO . The IUPAC name is 2-chloro-1-oxidopyridin-1-ium .Chemical Reactions Analysis
2-Chloropyridine is produced by direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Physical And Chemical Properties Analysis
2-Chloropyridine 1-oxide has a molecular weight of 129.54 g/mol . It has a XLogP3-AA of 0.8 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 128.9981414 g/mol . Its topological polar surface area is 25.5 Ų . It has a heavy atom count of 8 . Its formal charge is 0 .Scientific Research Applications
Synthesis and Structural Analysis : Zhu Hong-jun (2007) demonstrated the synthesis of 2-mercaptopyridine-1-oxide zinc salt from 2-chloropyridine 1-oxide and its crystal structure characterization, highlighting its potential in complex compound formation (Zhu Hong-jun, 2007).
Preparation Method : Jae-chul Jung et al. (2001) developed a regiospecific chlorination method for pyridine-N-oxide to produce 2-chloropyridine with high yield and selectivity, indicating its importance in organic synthesis (Jae-chul Jung et al., 2001).
Improved Synthesis of Zinc Pyridine-2-thiol-N-oxide : Deng Nan (2005) improved the synthesis process of zinc pyridine-2-thiol-N-oxide starting from 2-chloropyridine 1-oxide, which underscores its role in the preparation of complex molecules (Deng Nan, 2005).
Site-Selectivity in Reactions : H. Yamanaka et al. (1988) investigated the site-selectivity in the reaction of substituted pyridine 1-oxides with phosphoryl chloride, where 2-chloropyridine was a main product, showing its utility in targeted organic reactions (H. Yamanaka et al., 1988).
Synthesis Optimization : Z. Hong-yan (2006) studied the synthesis of 2-chloropyridine-N-oxide from 2-chloropyridine, achieving a yield of over 90%, demonstrating its efficient production for research and industrial applications (Z. Hong-yan, 2006).
Adsorption Studies : T. J. Dines et al. (2003) explored the adsorption of 2-chloropyridine on various oxides, providing insights into its interactions with different surfaces, relevant in material science and catalysis (T. J. Dines et al., 2003).
Photoluminescent Complexes : M. Pietraszkiewicz et al. (2012) prepared photoluminescent Eu(III) and Tb(III) complexes with tetrazole-2-pyridine-1-oxide derived from 2-chloropyridine, showing its application in creating luminescent materials (M. Pietraszkiewicz et al., 2012).
Catalytic Fluorination : Cindy Cochon et al. (2012) investigated the catalytic fluorination of 2-chloropyridine, revealing its potential in producing fluorinated pyridines, valuable in pharmaceutical and agrochemical industries (Cindy Cochon et al., 2012).
Safety And Hazards
Future Directions
The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands . A process known as “phosphonium salt installation” has been introduced . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
properties
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSRTEVFLQJJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178754 | |
Record name | 2-Chloropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine 1-oxide | |
CAS RN |
2402-95-1 | |
Record name | 2-Chloropyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROPYRIDINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B7DYF9G1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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